molecular formula C11H15NO3 B13325666 Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Cat. No.: B13325666
M. Wt: 209.24 g/mol
InChI Key: AOYRPQDWGMUXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is a chemical compound of interest in medicinal chemistry research. It features a molecular structure with amino and hydroxy functional groups, which is characteristic of compounds that can act as agonists for adrenergic receptors . Specifically, derivatives of 4-(2-amino-1-hydroxyethyl)phenol, which share a core structural motif with this compound, have been investigated for their activity on the β2 adrenergic receptor . This receptor is a well-established target for therapeutics, indicating that this ester could serve as a key synthetic intermediate or precursor in the development of potential pharmaceutical agents for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory lung diseases . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-[4-(1-amino-2-hydroxyethyl)phenyl]acetate

InChI

InChI=1S/C11H15NO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(12)7-13/h2-5,10,13H,6-7,12H2,1H3

InChI Key

AOYRPQDWGMUXFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1-amino-2-hydroxyethyl)phenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(1-amino-2-hydroxyethyl)phenylacetic acid methyl ester, a molecule of interest in medicinal chemistry and drug development. Drawing upon available data and established scientific principles, this document will detail its chemical and physical properties, propose a viable synthetic route, and explore its potential pharmacological applications, with a particular focus on its structural similarities to known adrenergic agents.

Core Molecular Attributes

4-(1-amino-2-hydroxyethyl)phenylacetic acid methyl ester is a substituted phenylacetic acid derivative. Its structure incorporates a chiral center and functional groups that suggest potential biological activity.

Chemical Identity
IdentifierValue
IUPAC Name Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate
CAS Number 1391318-51-6[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred ValueBasis for Prediction
Melting Point Solid at room temperatureThe presence of polar functional groups (amino, hydroxyl) and the phenyl ring suggests strong intermolecular interactions.
Boiling Point > 300 °C (decomposes)High molecular weight and polar functional groups lead to a high boiling point.
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.The ester and phenyl groups confer some lipophilicity, while the amino and hydroxyl groups provide hydrophilicity.
pKa (amino group) ~9-10Typical pKa for a primary amine.
pKa (hydroxyl group) ~14-15Typical pKa for an aliphatic alcohol.

Synthesis and Purification

While a specific, published protocol for the synthesis of 4-(1-amino-2-hydroxyethyl)phenylacetic acid methyl ester is not available, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations and literature precedents for similar molecules.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway involves the reduction of an α-amino ketone precursor, which can be derived from a commercially available starting material.

G target 4-(1-amino-2-hydroxyethyl)phenylacetic acid methyl ester intermediate1 Methyl 2-(4-(2-aminoacetyl)phenyl)acetate target->intermediate1 Reduction of ketone intermediate2 Methyl 2-(4-bromoacetylphenyl)acetate intermediate1->intermediate2 Amination start Methyl 2-(4-acetylphenyl)acetate intermediate2->start Bromination G cluster_0 Potential Signaling Pathway compound 4-(1-amino-2-hydroxyethyl)phenylacetic acid methyl ester (Putative Ligand) receptor β2 Adrenergic Receptor compound->receptor Binds to g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->response Phosphorylates targets leading to

Sources

Technical Monograph: Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis of Regioisomeric Scaffolds, and Analytical Profiling

Introduction & Molecular Identity

In the high-precision landscape of medicinal chemistry, Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (CAS: 1391318-51-6) represents a critical chiral building block. While structurally homologous to the key intermediates used in the synthesis of


-adrenergic receptor agonists (such as Mirabegron ), this molecule possesses a distinct regioisomeric configuration.

Unlike the classical adrenergic pharmacophore which typically features a 2-amino-1-hydroxyethyl chain (


), this compound presents the 1-amino-2-hydroxyethyl  motif (

). This structural distinction makes it an invaluable tool for:
  • Structure-Activity Relationship (SAR) Studies: Probing the steric and electronic tolerance of receptor binding pockets.

  • Impurity Profiling: Serving as a reference standard for regioisomeric impurities in GMP manufacturing of phenylethanolamine drugs.

  • Novel Scaffold Design: Synthesis of non-canonical amino acid derivatives and phenylalanine bioisosteres.

Core Identity Data
ParameterSpecification
IUPAC Name Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate
CAS Number 1391318-51-6
Molecular Formula

SMILES

Primary Application Chiral Intermediate, Regioisomeric Impurity Standard

Physicochemical Profile: The Molecular Weight Deep Dive

For researchers utilizing High-Resolution Mass Spectrometry (HRMS) or conducting stoichiometric calculations for coupling reactions, relying solely on the average molecular weight is insufficient.

Molecular Weight Breakdown

The precise mass characterization is essential for differentiating this compound from its isobaric impurities (e.g., the 2-amino-1-hydroxy isomer).

IsotopeMass (Da)AbundanceContribution to Average MW
Carbon-12 12.0000098.93%Dominant scaffold mass
Hydrogen-1 1.0078399.98%Protonation source (

)
Nitrogen-14 14.0030799.63%Primary amine functionality
Oxygen-16 15.9949199.76%Ester and hydroxyl groups
Critical Mass Values
  • Average Molecular Weight: 209.24 g/mol

    • Usage: Stoichiometric calculations for synthesis (e.g., amide coupling).

  • Monoisotopic Mass: 209.10519 Da

    • Usage: Mass spectrometry parent ion identification (

      
      ).
      
  • Exact Mass: 209.1052 Da

Technical Note: In LC-MS analysis, the


 peak will appear at 210.11 Da . Due to the presence of 11 carbons, the M+1 isotope peak (Carbon-13) will have an approximate relative intensity of 12.1%, which must be accounted for during integration.

Synthetic Pathways & Process Control

The synthesis of the 1-amino-2-hydroxyethyl motif requires a strategy distinct from the standard bromoketone reduction used for Mirabegron-type intermediates. The most robust route for this regioisomer involves a Henry Reaction (Nitroaldol) followed by reduction, or the reduction of a phenylglycine derivative.

Pathway: Modified Henry Reaction & Reduction

This protocol ensures the correct placement of the amine at the benzylic position (C1) and the hydroxyl at the terminal position (C2).

Step-by-Step Methodology
  • Precursor Preparation: Start with Methyl 2-(4-formylphenyl)acetate .

  • Nitroaldol Condensation: React the aldehyde with nitromethane (

    
    ) using a base catalyst (e.g., Ammonium Acetate or DBU) to form the nitroalkene .
    
  • Global Reduction: Simultaneous reduction of the nitro group to an amine and the alkene to an alkane using Lithium Aluminum Hydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ).
    • Caution:

      
       will also reduce the methyl ester. To preserve the ester, a selective reduction using 
      
      
      
      /
      
      
      (in situ boride) is preferred, or the ester must be re-formed post-reduction.

SynthesisPathway Start Methyl 2-(4-formylphenyl)acetate (Aldehyde Precursor) Step1 Henry Reaction (Nitromethane / NH4OAc) Start->Step1 Condensation Intermediate Nitroalkene Intermediate (Unstable) Step1->Intermediate -H2O Step2 Selective Reduction (NaBH4 / NiCl2) Intermediate->Step2 Nitro Reduction Final Methyl 2-(4-(1-amino-2-hydroxyethyl) phenyl)acetate Step2->Final Product Isolation

Figure 1: Synthetic workflow for the generation of the 1-amino-2-hydroxyethyl scaffold preserving the methyl ester.

Analytical Validation & Impurity Differentiation

Distinguishing Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate from its "Mirabegron-like" isomer (Methyl 2-(4-(2-amino-1-hydroxyethyl)phenyl)acetate) is critical. Both have the same MW (209.24) and Formula (


).
Differentiation Protocol: MS/MS Fragmentation

The fragmentation patterns in ESI-MS/MS provide the fingerprint for identification.

  • Target Molecule (1-amino-2-hydroxy):

    • Benzylic cleavage typically results in the loss of the

      
       group (
      
      
      
      ).
    • Primary fragment:

      
      .
      
    • Reasoning: The C-C bond between the benzylic amine and the hydroxymethyl group is labile.

  • Isomer (2-amino-1-hydroxy):

    • Benzylic cleavage results in the loss of the

      
       group (
      
      
      
      ).
    • Primary fragment:

      
       followed by cleavage.
      
    • Distinctive loss of water is more prevalent in benzylic alcohols.

AnalyticalLogic Sample Unknown Sample MW 209.24 MS ESI-MS Source [M+H]+ = 210.11 Sample->MS Frag MS/MS Fragmentation MS->Frag PathA Loss of 31 Da (-CH2OH) Dominant Peak: 179 m/z Frag->PathA Benzylic Amine Path PathB Loss of 18 Da (-H2O) Dominant Peak: 192 m/z Frag->PathB Benzylic Alcohol Path ResultA CONFIRMED: 1-amino-2-hydroxy isomer (Target Molecule) PathA->ResultA ResultB IDENTIFIED: 2-amino-1-hydroxy isomer (Mirabegron-type) PathB->ResultB

Figure 2: Mass Spectrometry decision tree for distinguishing regioisomers.

Handling and Stability Standards

As a primary amine with an ester functionality, this molecule is sensitive to hydrolysis and oxidation.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to carbamate formation from atmospheric

    
    .
    
  • Solubility:

    • High: DMSO, Methanol, Dilute aqueous acid (0.1M HCl).

    • Low: Hexanes, cold water.[1]

  • Stability Warning: Avoid prolonged exposure to basic aqueous conditions (

    
    ), which will rapidly hydrolyze the methyl ester to the carboxylic acid (MW 195.21).
    

References

  • BLD Pharm. (2024). Product Analysis: Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (CAS 1391318-51-6).[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Mirabegron Intermediates. Retrieved from

  • BenchChem. (2025).[3] Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate.[3] Retrieved from

  • Omni Calculator. (2025). Molecular Weight Calculator & Stoichiometry Guide. Retrieved from

Sources

Solubility Profiling of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical behavior, and characterization protocols for Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (CAS 1391318-51-6).

Technical Guide for Drug Development & Process Chemistry

Executive Summary

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is a bifunctional building block containing a phenylglycinol-like motif (benzylic amine) and a methyl ester tail. Its solubility behavior is governed by the interplay between the ionizable primary amine (basic) and the lipophilic ester/aromatic core.

For researchers and formulation scientists, this compound presents a classic pH-dependent solubility profile . While sparingly soluble in water as a free base (


), its solubility increases exponentially at pH levels below its pKa (~9.0–9.5) due to protonation. However, the presence of the methyl ester introduces a critical stability constraint: hydrolytic degradation  in aqueous buffers, particularly at high pH or elevated temperatures.

This guide provides the theoretical grounding, predicted values, and a validated experimental workflow to determine the precise solubility of this intermediate while mitigating stability risks.

Physicochemical Identity & Theoretical Profile

Before initiating wet chemistry, the solubility boundaries must be defined by the compound's structural properties.

PropertyValue / DescriptionImplications for Solubility
Chemical Formula

Moderate molecular weight (~209.24 g/mol ).
Key Functional Groups Primary Amine (Benzylic), Primary Alcohol, Methyl EsterAmphiphilic nature; Amine drives pH-solubility; Ester limits stability.
Predicted pKa (Amine) 9.2 – 9.6 (Base)Ionized (

) at physiological pH (7.4) and acidic pH.
Predicted LogP 1.1 – 1.4Moderately lipophilic. Expect low intrinsic water solubility (

).
Physical State Crystalline SolidHigh lattice energy may reduce dissolution rate.
Structural Analysis

The molecule features a benzylic amine (at the 1-position of the ethyl chain), structurally related to phenylglycinol. This position makes the amine basic but also potentially labile to oxidation. The methyl acetate group at the para-position provides a handle for further coupling but is susceptible to hydrolysis to the corresponding carboxylic acid (an impurity that will alter solubility readings).

Solubility Analysis

Intrinsic vs. Kinetic Solubility
  • Intrinsic Solubility (

    
    ):  The solubility of the neutral free base. Estimated to be in the range of 1–5 mg/mL  in pure water at neutral pH due to the polarity of the amino-alcohol motif balancing the aromatic ring.
    
  • pH-Dependent Solubility (

    
    ):  As pH drops below the pKa, the amine protonates (
    
    
    
    ), vastly increasing polarity.
    • At pH 1.2 (0.1N HCl): Solubility is expected to be high (>50 mg/mL) as the hydrochloride salt forms in situ.

    • At pH 7.4 (Phosphate Buffer): Solubility will be moderate, existing as a mix of cation and free base.

The Critical Stability Risk (Ester Hydrolysis)

Warning: Extended equilibration times (>24 hours) in aqueous media can lead to the hydrolysis of the methyl ester, generating 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetic acid and methanol.

  • Impact: The hydrolysis product (acid) has a different solubility profile (zwitterionic).

  • Mitigation: Use a "Fast-Equilibrium" protocol (4–6 hours) or lower temperatures (4°C) for initial assessments.

Diagram: pH-Dependent Solubility Equilibrium

The following diagram illustrates the ionization states governing solubility.

SolubilityEquilibrium Solid Solid Phase (Crystal Lattice) S0 Dissolved Free Base (S0) (Neutral: -NH2) Solid->S0 Dissolution (Slow) S0->Solid Precipitation S_Ion Dissolved Cation (S_ion) (Protonated: -NH3+) S0->S_Ion pH < pKa (+H+) Hydrolysis Degradation Product (Carboxylic Acid) S0->Hydrolysis H2O / Time (Ester Hydrolysis) S_Ion->S0 pH > pKa (-H+)

Caption: Equilibrium dynamics showing the transition from solid to free base, ionization at low pH, and the competing hydrolysis pathway.

Experimental Protocols

To accurately determine the solubility without degradation interference, use the Shake-Flask Method with HPLC Quantification .

Materials Required[1][2]
  • Compound: Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (min.[1] 50 mg).

  • Media:

    • Water (HPLC Grade).

    • 0.1N HCl (Simulated Gastric Fluid).

    • Phosphate Buffer pH 7.4.

  • Equipment: Orbital shaker, Syringe filters (0.22 µm PVDF or PTFE), HPLC-UV/Vis.

Step-by-Step Methodology
Phase A: Sample Preparation
  • Weighing: Weigh ~10 mg of the compound into three separate 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the respective medium (Water, HCl, Buffer) to each vial.

  • Supersaturation Check: Ensure undissolved solid remains visible. If clear, add more solid until a suspension is formed.

Phase B: Equilibration (The "Cold-Shake" Technique)

To minimize ester hydrolysis, perform this step at 4°C if possible, or limit room temperature exposure.

  • Agitation: Place vials on an orbital shaker (200 rpm) for 6 hours . (Standard 24h is risky for esters).

  • Sedimentation: Allow vials to stand for 30 minutes to let solids settle.

Phase C: Filtration & Dilution
  • Filtration: Draw supernatant using a syringe and filter through a 0.22 µm filter. Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Immediately dilute the filtrate 1:10 with Acetonitrile (this quenches any ongoing hydrolysis and prepares the sample for HPLC).

Phase D: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/ester).

  • Calculation: Compare peak area against a freshly prepared standard curve of the compound in 100% Acetonitrile.

Diagram: Experimental Workflow

Workflow Start Start: Solid Compound (~10 mg) Media Add Media (Water / HCl / Buffer) Start->Media Shake Equilibration 6 Hours @ 200 rpm Media->Shake Filter Filtration (0.22 µm PVDF) Shake->Filter Quench Dilute 1:10 w/ ACN (Stop Hydrolysis) Filter->Quench Critical Step HPLC HPLC Quantification (vs Standard) Quench->HPLC

Caption: Validated workflow emphasizing the rapid quenching step to prevent ester degradation during analysis.

Implications for Drug Development[4]

Formulation Strategy
  • Salt Selection: Due to the basic amine, generating a Hydrochloride (HCl) or Tartrate salt is highly recommended. The salt form will likely exhibit solubility >50 mg/mL, facilitating liquid formulation.

  • Excipients: Avoid alkaline excipients that could catalyze ester hydrolysis. Use buffering agents (Citrate or Acetate) to maintain pH < 6.0.

Synthesis & Purification[1]
  • Workup: When extracting this intermediate from aqueous reactions, avoid high pH (>10) extractions for prolonged periods.

  • Crystallization: The difference in solubility between the free base (low) and the salt (high) can be exploited for purification. Dissolve as HCl salt, filter impurities, then carefully neutralize to pH 8–9 to precipitate the clean free base.

References

  • BLD Pharm. (n.d.).[1] Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate Product Page (CAS 1391318-51-6).[1] Retrieved from

  • PubChem. (2025).[2][3] Methyl 2-(4-aminophenyl)acetate Compound Summary. National Library of Medicine.[3] Retrieved from [3]

  • European Patent Office. (2017). Method for the Synthesis of Mirabegron and its Derivatives (EP 3177589 B1).[4] Retrieved from

  • NIST Chemistry WebBook. (2025).[5] Benzeneacetic acid, methyl ester (Methyl phenylacetate) Properties. Retrieved from

Sources

Research Applications of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the research applications, synthetic utility, and analytical profiling of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (CAS 1391318-51-6).[1] This compound serves as a critical chiral building block and regioisomeric reference standard in the development of


-adrenergic receptor agonists (e.g., Mirabegron, Vibegron) and related phenylethanolamine pharmacophores.

Advanced Intermediates for Adrenergic Modulators & Impurity Profiling[1][2]

Part 1: Executive Technical Summary

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is a bifunctional aromatic intermediate characterized by a phenylglycinol-like motif (1-amino-2-hydroxyethyl) and a methyl acetate tail.[1] Unlike the classical


-agonist pharmacophore (which typically features a 2-amino-1-hydroxyethyl architecture), this compound presents a regioisomeric  arrangement where the amine is benzylic and the hydroxyl is terminal.[1]

Core Research Utility:

  • Impurity Reference Standards: Used to synthesize and quantify regioisomeric impurities in the manufacturing of

    
    -adrenergic agonists, ensuring compliance with ICH Q3A/Q3B guidelines.
    
  • Chiral Scaffolds: Serves as a precursor for oxazoline and oxazole heterocycles via cyclodehydration, relevant in the synthesis of novel antibiotics and antifungals.

  • Medicinal Chemistry: Acts as a "reverse-isostere" probe in Structure-Activity Relationship (SAR) studies to determine the binding criticality of the benzylic hydroxyl group in adrenergic receptors.[1]

Part 2: Chemical Identity & Structural Logic

The compound's value lies in its specific stereochemical and regiochemical configuration. Researchers must distinguish it from its structural isomers to avoid synthetic missteps.

FeatureSpecificationTechnical Significance
IUPAC Name Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetateDefines the benzylic amine position (C1).[1][2][3][4]
CAS Number 1391318-51-6 Unique identifier for the specific regioisomer.[1]
Molecular Formula

MW: 209.24 g/mol .
Core Motif Phenylglycinol derivativePrecursor to non-canonical amino acids.
Key Functional Groups

Amine,

Alcohol, Methyl Ester
Allows orthogonal protection/deprotection strategies.
Chirality C1 StereocenterTypically isolated as (R) or (S) enantiomers for asymmetric synthesis.
Part 3: Synthetic Utility & Experimental Applications
3.1. Synthesis of Regioisomeric Impurities (ICH Compliance)

In the synthesis of drugs like Mirabegron , the opening of styrene oxide intermediates can yield regioisomeric byproducts. This compound serves as the definitive standard for the "wrong" isomer (benzylic amine), allowing QC labs to validate the selectivity of their primary reaction.

Mechanism: The "normal" drug synthesis targets the 2-amino-1-hydroxy motif (via epoxide opening at the terminal carbon).[1] The 1-amino-2-hydroxy motif (this compound) represents the product of epoxide opening at the benzylic carbon or reduction of a phenylglycine precursor.[1]

3.2. Workflow: Synthesis of Oxazoline Derivatives

The 1,2-aminoalcohol motif is ideal for cyclization into oxazolines , which are valuable chiral ligands in asymmetric catalysis.

Protocol: Cyclodehydration to Oxazoline

  • Reagents: Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (1.0 eq), Triethyl orthoformate (1.2 eq), p-TsOH (cat.).

  • Conditions: Reflux in Toluene or DCE (80°C) for 4–6 hours.

  • Workup: Cool to RT, quench with sat.

    
    , extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Result: Formation of the 4-aryl-2-oxazoline scaffold, retaining the methyl acetate tail for further coupling.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways where this compound serves as either a Target Scaffold (for novel drugs) or an Impurity Marker (for QC).

G Start Styrene Oxide Intermediate PathA Path A: Terminal Attack (Desired Drug Route) Start->PathA Regioselective Opening PathB Path B: Benzylic Attack (Impurity Route) Start->PathB Non-selective Side Reaction Drug Beta-Agonist Scaffold (2-amino-1-hydroxy) PathA->Drug Impurity Methyl 2-(4-(1-amino- 2-hydroxyethyl)phenyl)acetate (CAS 1391318-51-6) PathB->Impurity App1 QC Reference Standard (HPLC Marker) Impurity->App1 Analytical Use App2 Oxazoline Ligand Synthesis Impurity->App2 Synthetic Use

Caption: Divergent synthesis pathways highlighting the compound's role as a regioisomeric impurity marker versus a synthetic scaffold.

Part 5: Analytical Protocols (Self-Validating Systems)

To distinguish this compound from its isomers, specific analytical conditions are required. Standard C18 columns often fail to separate regioisomers efficiently without pH modification.

HPLC Method for Regioisomer Resolution
  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide/Ester absorption) and 254 nm (Phenyl).

  • Validation Criteria:

    • Retention Time Shift: The 1-amino-2-hydroxy isomer typically elutes earlier than the 2-amino-1-hydroxy isomer due to intramolecular H-bonding differences.[1]

    • Resolution (

      
      ):  Must be > 1.5 for quantitative impurity analysis.
      
NMR Diagnostic Signals
  • 1H NMR (DMSO-d6):

    • Benzylic Proton (

      
      ):  Look for a triplet or dd at 
      
      
      
      3.8–4.1 ppm
      (attached to
      
      
      ).
    • Contrast with Isomer: The 2-amino-1-hydroxy isomer shows the benzylic proton (attached to

      
      ) further downfield at 
      
      
      
      4.5–4.8 ppm
      .[1]
    • Methyl Ester: Singlet at

      
       3.6 ppm (Characteristic anchor).
      
Part 6: Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to carbamylation by atmospheric

    
    .
    
  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane).

  • Safety: Treat as a potential irritant. Use standard PPE. No specific toxicology data is available; assume potency similar to phenylethanolamine adrenergic agents.

References
  • BLDpharm. (2024).[3][4][5] Product Analysis: Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (CAS 1391318-51-6).[1][2][3][4][5][6] Retrieved from

  • PubChem. (2024). Compound Summary: Methyl 2-(4-aminophenyl)acetate Derivatives. National Library of Medicine. Retrieved from

  • International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • BenchChem. (2024). Synthesis of Mirabegron and Related Intermediates. Retrieved from

Sources

Methodological & Application

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate reduction to diol methods

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers requiring a robust protocol for the reduction of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate to its corresponding diol, 2-(4-(1-amino-2-hydroxyethyl)phenyl)ethanol .

This transformation presents a specific chemoselective challenge: reducing an ester in the presence of a free amine and a secondary alcohol, while managing the high water solubility of the resulting amino-diol product during workup.

Target Molecule: 2-(4-(1-amino-2-hydroxyethyl)phenyl)ethanol Starting Material: Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate Reaction Type: Hydride Reduction (Ester


 Primary Alcohol)

Strategic Analysis & Methodology

The Chemoselectivity Challenge

The starting material contains three reactive functionalities:

  • Methyl Ester: The target for reduction.

  • Primary Amine (Benzylic): Susceptible to alkylation or coordination with boron/aluminum species.

  • Secondary Alcohol: Labile proton source; can form alkoxides that alter reducing agent stoichiometry.

Primary Recommendation: Lithium Borohydride (LiBH₄) While Lithium Aluminum Hydride (LAH) is the classic reagent for ester reduction, it is often too aggressive for multi-functional substrates and creates difficult aluminum emulsions during workup. Lithium Borohydride (LiBH₄) is the superior choice for this application. It is stronger than NaBH₄ (which does not reduce esters efficiently without additives) but milder than LAH, offering excellent chemoselectivity.

Mechanism of Action: LiBH₄ coordinates with the carbonyl oxygen via the Lithium cation (


), polarizing the bond and facilitating hydride transfer.[1] This coordination is solvent-dependent, with THF being the optimal medium.
Reaction Scheme

ReactionScheme SM Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (Ester + Amine + Alcohol) Reagent LiBH4 / THF (0°C to RT) SM->Reagent Reduction Intermediate Boron-Amine Complex (Stable Intermediate) Reagent->Intermediate Quench MeOH / HCl Quench (Break B-N bond) Intermediate->Quench Product 2-(4-(1-amino-2-hydroxyethyl)phenyl)ethanol (Amino-Diol) Quench->Product Liberation

Figure 1: Reaction pathway highlighting the formation and breakdown of the intermediate boron-amine complex.

Experimental Protocols

Method A: The "In-Situ" LiBH₄ Protocol (Recommended)

Best for: Scalability, Safety, and Cost-Efficiency. This method generates LiBH₄ in situ using NaBH₄ and LiCl, avoiding the handling of pyrophoric LiBH₄ solutions.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Lithium Chloride (LiCl) (2.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) and Methanol.

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under Nitrogen (

    
    ), charge anhydrous THF (10 V relative to substrate). Add NaBH₄ (2.0 equiv) and LiCl (2.0 equiv). Stir at room temperature for 30 minutes. The mixture will become a milky suspension as LiBH₄ forms.
    
  • Addition: Dissolve the substrate in a minimum amount of anhydrous THF. Cool the borohydride suspension to 0°C. Add the substrate solution dropwise over 20 minutes.

    • Note: Gas evolution (

      
      ) may occur.[2] Ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, add Methanol (1.0 equiv relative to NaBH4) cautiously.

    • Mechanistic Insight: Methanol acts as a catalyst, forming active alkoxy-borohydride species. Stir for 4–6 hours.

  • Monitoring: Monitor by TLC or HPLC. The ester carbonyl peak (approx. 1735 cm⁻¹ in IR) should disappear.

  • Quench (Critical): Cool to 0°C. Carefully quench with 1N HCl until pH < 2.

    • Why Acidic? The amine often forms a stable complex with Boron (

      
      ). Acidic hydrolysis is required to break this bond and liberate the free amine.
      
  • Neutralization: Adjust pH to ~9-10 using saturated

    
     or NaOH.
    
Method B: The LAH Protocol (Alternative)

Best for: Small scale or if LiBH₄ fails to drive conversion.

Reagents:

  • Substrate (1.0 equiv)

  • LiAlH₄ (2.5 equiv) — Excess required due to active protons on amine/alcohol.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Preparation: Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.

  • Addition: Add substrate (dissolved in THF) dropwise. The first equivalent of hydride will simply deprotonate the

    
     and 
    
    
    
    groups (evolution of
    
    
    ). The subsequent equivalents perform the reduction.
  • Reflux: Heat to mild reflux (65°C) for 2 hours to ensure completion.

  • Fieser Workup (Strict Adherence Required):

    • Cool to 0°C.[3]

    • For every x grams of LAH used, add:

      • x mL water (slowly!)

      • x mL 15% NaOH[3][4]

      • 3x mL water[3]

    • Stir vigorously until a white, granular precipitate forms. Filter off the aluminum salts.[3]

    • Warning: The polar amino-diol product may adsorb onto the aluminum salts. Wash the filter cake thoroughly with warm THF/Methanol (9:1).

Critical Workup: Isolating the Polar Product

The product, 2-(4-(1-amino-2-hydroxyethyl)phenyl)ethanol , is an amino-diol. It is highly polar and water-soluble. A standard Ether/Water extraction will result in near-zero yield (product remains in water).

Choose one of the following isolation strategies:

Strategy 1: Continuous Extraction (The "Salting Out" Method)
  • Saturate the aqueous phase (pH ~10) with solid NaCl.

  • Perform a continuous liquid-liquid extraction using Chloroform:Isopropanol (3:1) or n-Butanol .

  • Run for 12–24 hours.

  • Dry the organic layer over

    
     and concentrate.[4]
    
Strategy 2: Resin Capture (The Cleanest Method)
  • After the acidic quench (pH 2), load the clear aqueous solution onto a Strong Cation Exchange (SCX-2) cartridge.

    • Mechanism:[2][5][6][7][8] The protonated amine binds to the sulfonic acid resin; neutral impurities (boron salts, unreacted ester) pass through.

  • Wash: Flush the column with Methanol (removes non-basic impurities).

  • Elute: Release the product using 2M Ammonia in Methanol .

  • Concentrate: Evaporate the ammoniacal methanol to yield the pure free base.

WorkupLogic Start Quenched Reaction Mixture (Acidic pH) Decision Is Product Water Soluble? Start->Decision Standard Standard Extraction (DCM/Water) Decision->Standard No (Non-polar) PolarRoute Polar Workup Protocol Decision->PolarRoute Yes (Amino-Diol) SCX SCX-2 Ion Exchange (Catch & Release) PolarRoute->SCX High Purity Req. SaltOut Salt Saturation + CHCl3/IPA Extraction PolarRoute->SaltOut Bulk Scale

Figure 2: Decision tree for selecting the appropriate isolation strategy based on product polarity.

Analytical Validation

ParameterMethodExpected Observation
Conversion HPLC (C18 Column)Disappearance of Ester (

8 min); Appearance of Diol (

3 min). Use Phosphate buffer pH 7.4 / ACN gradient.
Identity 1H NMR (DMSO-d6)Ester: Singlet at

3.6 ppm (

) disappears . Product: New triplet/multiplet at

3.5-3.7 ppm (

).
Purity LC-MS (ESI+)Mass shift:

(Loss of 28 Da:

). Wait, calculation: Ester (

, MW 209)

Diol (

, MW 181). Loss of 28 mass units (

).

References

  • Lithium Borohydride Reduction Capabilities

    • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005.
  • In-Situ Generation of LiBH4

    • Hamada, Y., et al. (2009). Practical synthesis of lithium borohydride and its application to the selective reduction of esters. Organic Process Research & Development.
  • Workup of Polar Amino-Alcohols

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (The standard "Fieser Workup" reference).
  • SCX Chromatography for Amine Purification

    • Biotage Application Note AN001: "C

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving the Stereochemical Integrity of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this chiral molecule. As a β-amino alcohol, its stereocenter is susceptible to inversion under various chemical conditions, which can have profound implications for its biological activity and therapeutic efficacy.[1][2] This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Understanding Racemization of Your Compound (FAQs)

This section addresses the fundamental principles governing the stereochemical stability of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate.

Q1: What is racemization and why is it a critical concern for this specific molecule?

A: Racemization is a chemical process in which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[3] For your molecule, Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate, the chirality resides at the carbon atom bonded to the amino group and the phenyl ring.

This is a critical concern because the therapeutic activity of chiral drugs is often associated with only one enantiomer (the eutomer), while the other (the distomer) may be inactive or even cause undesirable side effects.[1] Loss of enantiomeric purity through racemization can therefore lead to a significant reduction in drug efficacy and a change in the safety profile.

Q2: What is the primary chemical mechanism driving racemization in β-amino alcohols like mine?

A: The primary mechanism involves the deprotonation of the hydrogen atom on the chiral carbon (the α-proton). This abstraction leads to the formation of a planar, achiral carbanion intermediate.[4][5] The electron-withdrawing phenyl group attached to the chiral center can stabilize this carbanion through resonance, making this process more favorable compared to aliphatic amino alcohols.[6] Once the achiral carbanion is formed, it can be reprotonated from either face with roughly equal probability, leading to the formation of both the original enantiomer and its mirror image, resulting in a racemic mixture.[3][4]

PreventativeWorkflow cluster_workflow Preventative Experimental Workflow Quench 1. Reaction Quench - Use pre-chilled, weakly acidic buffer (e.g., NH4Cl solution) - Avoid strong bases (e.g., NaOH, K2CO3) Extraction 2. Liquid-Liquid Extraction - Use aprotic solvents (e.g., EtOAc, DCM) - Minimize contact time with aqueous layers Quench->Extraction Drying 3. Drying & Concentration - Dry organic phase thoroughly (e.g., Na2SO4, MgSO4) - Concentrate in vacuo at low temperature (<30°C) Extraction->Drying Purification 4. Purification (Chromatography) - Use neutral silica gel or alumina - Employ aprotic mobile phases - Avoid amine additives if possible Drying->Purification Storage 5. Final Product Handling - Dissolve in aprotic solvent if needed - Store under inert gas at low temperature Purification->Storage

Sources

Technical Support Center: Stability of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

[1][2]

Case ID: STAB-METH-001 Compound Class:

Critical Reactivity Profile:12

Executive Summary: The "Amine-Ester" Paradox

As a Senior Application Scientist, I often see researchers treat Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate as a standard organic intermediate.[1][2] It is not. This molecule contains an internal "self-destruct" mechanism: a nucleophilic primary amine and an electrophilic methyl ester.[1][2]

In solution, this compound faces a bifurcated stability risk :

  • High pH (Basic/Neutral): The free amine attacks the ester of a neighboring molecule (Intermolecular Aminolysis), leading to irreversible polymerization/dimerization.[2]

  • Low pH (Acidic): While protonation protects the amine, excess acid catalyzes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

The "Sweet Spot": Stability is only achieved by maintaining the amine in a protonated salt form (e.g., HCl or HBr salt) in a dry, aprotic environment, or by strictly controlling solution pH between 4.0 and 5.5 during aqueous workups.

Diagnostic Hub: Troubleshooting Common Issues

Use this guide to match your analytical symptoms to the root cause.

Symptom A: New Peak at RRT < 1.0 (Approx 0.85 - 0.90)

Observation: A new, sharp peak appears earlier than the main peak in Reverse Phase HPLC.

  • Root Cause: Ester Hydrolysis .[1][2][3][4] The methyl group has been cleaved, forming the carboxylic acid derivative [2-(4-(1-amino-2-hydroxyethyl)phenyl)acetic acid].[1][2]

  • Trigger: High water content in solvent or pH < 3.0 / pH > 8.0.[1][2]

  • Corrective Action:

    • Switch to anhydrous solvents (MeCN, DMSO).[1][2]

    • If aqueous buffer is required, use Ammonium Acetate (pH ~5-6) rather than strong acids/bases.[1][2]

    • Validation: Check LC-MS. The mass shift will be -14 Da (Loss of

      
      ).[1][2]
      
Symptom B: Broad Hump or Late Eluting Peaks (RRT > 1.5)

Observation: Purity decreases, viscosity increases, or "ghost peaks" appear late in the chromatogram.[2]

  • Root Cause: Aminolysis / Dimerization .[1][2] The amine of Molecule A attacked the ester of Molecule B.

  • Trigger: Storing the free base in solution at concentration > 10 mg/mL.[2]

  • Corrective Action:

    • Dilution: Keep concentrations low (< 1 mg/mL) for analysis.

    • Protonation: Ensure the sample is prepared in 0.1% Formic Acid or TFA diluent to "lock" the amine.

    • Validation: Check LC-MS. Look for the dimer mass:

      
      .[1][2] (Loss of Methanol).[1][2]
      
Symptom C: Split Peak or Shoulder in Chiral Method

Observation: The single enantiomer peak begins to split.[2]

  • Root Cause: Racemization via E1cB Mechanism .[1][2]

  • Trigger: The benzylic proton is slightly acidic due to the phenyl ring. Strong bases can deprotonate this position, leading to a transient planar intermediate.[2]

  • Corrective Action: Avoid strong bases (e.g., NaOH, KOH, TEA) during workup.[2] Use mild bases like

    
     or DIPEA if neutralization is necessary.[1][2]
    

Deep Dive: The Chemistry of Degradation

The following diagram illustrates the competing degradation pathways that dictate the stability of this molecule.

DegradationPathwayscluster_legendMechanism KeyTargetTarget Molecule(Methyl Ester + Free Amine)AcidHydrolysisAcid Hydrolysis Product(Carboxylic Acid)Target->AcidHydrolysis pH < 3 or pH > 9+ H2ODimerAmide Dimer(Aminolysis Product)Target->Dimer Neutral pHHigh Conc.OxidationBenzylic Oxidation(Ketone/Imine)Target->Oxidation O2, LightTrace MetalsInfoLeft: Water attack on EsterRight: Amine attack on Ester

Figure 1: Competing degradation pathways. The central molecule is unstable in both extremes of pH.

Experimental Protocols

Protocol 1: Establishing the "pH Stability Window"

Do not guess the stability. Run this 24-hour stress test to define the safe handling window for your specific batch.

  • Stock Prep: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Buffer Prep: Prepare 10 mM phosphate buffers at pH 2.0, 4.0, 6.0, and 8.0.

  • Incubation: Mix Stock:Buffer (1:1 v/v) in HPLC vials.

  • Timepoints: Inject at T=0, T=4h, T=12h, T=24h.

  • Analysis: Plot "% Remaining Area" vs. Time.

    • Expectation: You will likely see maximum stability at pH 4.0 - 5.0 .[1][2]

Protocol 2: Safe Storage of Analytical Standards

If you must store the compound in solution (e.g., for LC-MS calibration curves):

  • Solvent: Use DMSO-d6 (for NMR) or Acetonitrile (for LC).[1][2] Avoid Methanol (transesterification risk).[1][2]

  • Acidification: Add 0.1% Formic Acid equivalents to the solvent before adding the compound.[2]

  • Temperature: Store at -20°C or lower.

  • Container: Amber glass (protects benzylic position from photo-oxidation).[1][2]

FAQ: Researcher to Researcher

Q: Can I use Methanol as a solvent for this compound? A: Proceed with caution. While soluble, the methyl ester can undergo transesterification if traces of base are present, or simply hydrolyze if the methanol is "wet". Acetonitrile (MeCN) is the superior choice for stability.[1][2] If you must use MeOH, ensure it is HPLC grade and use immediately.[2]

Q: I see two peaks in my LC-MS with the same mass. What are they? A: This is likely racemization .[1][2] The chiral center at the benzylic position (attached to the -OH and -NH2) is sensitive. If your method is achiral, these are diastereomers formed with chiral impurities or simply peak splitting due to solvent mismatch.[2] If using a chiral column, you are seeing the (R) and (S) enantiomers.[2]

Q: Why does the solution turn yellow overnight? A: Yellowing indicates oxidation of the benzylic amine/alcohol or the phenol ring (if impurities are present).[2] This is a radical mechanism accelerated by light and oxygen.[2] Always purge your storage vials with Nitrogen or Argon.[1][2]

Decision Logic for Sample Preparation

Use the following logic flow to determine the optimal preparation method for your experiment.

SamplePrepStartStart: Sample PrepIsSaltIs it a Salt Form?(HCl, HBr)Start->IsSaltSolventSolvent ChoiceIsSalt->SolventYesAcidifyAdd 0.1% Formic AcidIsSalt->AcidifyNo (Free Base)DirectDissolveDissolve in MeCN/H2OSolvent->DirectDissolveAqueous/Organic MixAcidify->SolventAnalysisReady for Analysis(Inject < 4h)DirectDissolve->Analysis

Figure 2: Decision tree for minimizing degradation during sample preparation.

References

  • Hydrolysis Kinetics of Phenyl Esters

    • Title: Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates.[1][2] Evidence consistent with an elimination–addition mechanism.[1][2][5]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][1][2][6]

    • Relevance: Establishes the baseline instability of the phenyl-acetate ester moiety, particularly the E1cB mechanism which risks racemiz
  • Aminolysis Mechanisms

    • Title: Esters Reaction with Amines – The Aminolysis Mechanism.[2][6][7][8]

    • Source: Chemistry Steps.[1][2][9]

    • URL:[Link]

    • Relevance: Explains the fundamental nucleophilic attack of the amine on the ester, validating the "dimeriz
  • Mirabegron Intermediate Context

    • Title: Mirabegron Impurities and Synthesis (Reference to specific structural class).[1][2][10]

    • Source: Daicel Pharma Standards.[1][2]

    • Relevance: Contextualizes the compound as a precursor in -adrenergic agonist synthesis, confirming the specific functional group arrangement.

Technical Support Center: Synthesis of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate . This molecule is a critical bifunctional intermediate, sharing structural homology with precursors for


-adrenergic agonists (e.g., Mirabegron).

Its synthesis presents a classic "chemoselectivity paradox": you must generate a polar, nucleophilic amino-alcohol moiety while preserving a labile, electrophilic methyl ester . Failure to balance these reactivities results in three primary failure modes: Intermolecular Amidation (Polymerization) , Ester Hydrolysis , and Racemization .

This guide provides self-validating protocols and troubleshooting logic to minimize these side reactions.

Module 1: Critical Reaction Pathways & Failure Modes

Before troubleshooting, visualize the competition between the desired pathway and the thermodynamic sinks (impurities).

ReactionPathways cluster_prevention Control Strategy Precursor Precursor (Keytone/Nitro/Oxime) Target Target Molecule (Amino-Alcohol Ester) Precursor->Target Selective Reduction (NaBH4/H2, Pd-C) OverRed Impurity C: Diol (Ester Reduction) Precursor->OverRed Strong Reductant (LiAlH4) Dimer Impurity A: Amide Dimer/Polymer (Intermolecular Attack) Target->Dimer pH > 8 Free Base Form Acid Impurity B: Carboxylic Acid (Hydrolysis) Target->Acid Aqueous Base or Acid Workup

Figure 1: Chemoselectivity map showing the desired reduction pathway versus the three primary degradation routes.

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Preventing Ester Hydrolysis

Q1: I am observing significant conversion of the methyl ester to the carboxylic acid (Impurity B) during the reduction of the ketone precursor. How do I stop this?

Diagnosis: This is typically caused by the presence of water in basic media or uncontrolled pH during the quench. Borohydride reductions generate basic alkoxy species that catalyze hydrolysis.

Corrective Protocol:

  • Solvent Switch: If using Methanol (MeOH), ensure it is anhydrous. Water content

    
     dramatically accelerates hydrolysis.
    
  • Temperature Control: Maintain reaction temperature

    
    . Ester hydrolysis rates double with every 
    
    
    
    increase.
  • Buffered Quench (The "Inverse Addition" Method):

    • Do not add acid to the reaction mixture.

    • Instead: Pour the reaction mixture into a pre-cooled (

      
      ), buffered solution (e.g., saturated 
      
      
      
      or Phosphate buffer pH 6-7). This instantly neutralizes basic borates without exposing the ester to strong acid.

Q2: Can I use ethanol as a solvent to reduce the risk of hydrolysis?

WARNING: No. Using ethanol with a methyl ester will lead to Transesterification , generating the Ethyl Ester impurity.

  • Rule: Always match the alcohol solvent to the ester group. Use Methanol for methyl esters.

Category B: Stability & Isolation (The "Dimer" Problem)

Q3: My product purity drops from 98% to 85% during rotary evaporation. NMR shows broad peaks suggesting oligomerization. What is happening?

Diagnosis: You are likely isolating the product as a Free Base . In its neutral form, the primary amine of one molecule attacks the methyl ester of another (Intermolecular Amidation), forming dimers and oligomers. This reaction accelerates as concentration increases during evaporation.

The Fix: Salt Formation Strategy Never isolate the free base as a neat oil. Trap the amine immediately as a salt.

Protocol (HCl Salt Isolation):

  • Perform the workup/extraction in a non-nucleophilic solvent (e.g., MTBE or DCM).

  • Dry the organic layer (

    
    ).
    
  • Cool to

    
    .
    
  • Add 1.05 equivalents of HCl (as a solution in MeOH or Dioxane/Ether).

  • Precipitate the stable Hydrochloride salt.

    • Mechanism:[1][2] Protonation of the amine (

      
      ) removes its nucleophilicity, rendering it inert toward the ester.
      
Category C: Chemoselectivity in Reduction

Q4: I need to reduce an


-amino ketone or nitro-ketone precursor. 

destroyed my ester. What reagent should I use?

Recommendation: You require a reagent that discriminates between a ketone/imine and an ester.

ReagentSuitabilityNotes

AVOID Will reduce ester to alcohol (Over-reduction).

Recommended Safe for esters at

in MeOH.

/ Pd-C
Conditional Good for nitro reduction. Avoid high pressure/temp to prevent ester hydrogenolysis.
Biocatalysis (KRED) Elite Ketoreductases (KREDs) offer perfect chemoselectivity and enantiocontrol (see Ref 1).

Module 3: Impurity Profiling Table

Use this table to identify peaks in your HPLC/LC-MS data.

Impurity TypeStructure DescriptionOriginPrevention
Acid Impurity Methyl group lost (

)
Hydrolysis (High pH +

)
Anhydrous solvents; Buffered quench.
Ethyl Ester Methyl replaced by EthylTransesterification (EtOH solvent)Use MeOH only.
Amide Dimer MW =

(MeOH loss)
Free base concentrationIsolate as HCl or Tartrate salt.
Dehydroxy Loss of

group
Over-hydrogenolysis (Pd/C)Stop reaction immediately upon consumption of SM.

Module 4: Logic Flow for Low Yield Investigation

Follow this decision tree if your isolated yield is


.

Troubleshooting Start Yield < 60% CheckAq Check Aqueous Layer (LC-MS) Start->CheckAq CheckSolid Check Filter Cake (Precipitation) Start->CheckSolid IsProductInAq Product in Aqueous? CheckAq->IsProductInAq YesAq Issue: pH too low during extraction. Amine is protonated and water-soluble. IsProductInAq->YesAq Yes NoAq Check Reaction Mixture (Before Workup) IsProductInAq->NoAq No IsPolymer Broad peaks in NMR? NoAq->IsPolymer YesPoly Issue: Polymerization. Avoid concentrating free base. IsPolymer->YesPoly Yes NoPoly Issue: Incomplete Reaction or Decomposition. IsPolymer->NoPoly No

Figure 2: Diagnostic logic for yield loss. Note that amino-esters are often lost to the aqueous layer if the extraction pH is not strictly controlled (Target pH 8.5–9.0).

References

  • Process Development of Mirabegron: Detailed discussion on the reduction of

    
    -amino ketone intermediates and control of the "dehydroxy" and hydrolysis impurities.
    
    • Source: Takasu, T., et al. "Process Development of Mirabegron: A Selective -Adrenoceptor Agonist." Organic Process Research & Development.
  • Chemoselective Reduction of Esters: Methodologies for reducing ketones in the presence of esters using Borohydrides.

    • Source: "Sodium Borohydride in Methanol: A selective reduction."[3] Journal of Organic Chemistry.

  • Handling Amino Esters: Strategies for preventing polymeriz

    
    - and 
    
    
    
    -amino esters.
    • Source: "Stabilization of Amino Acid Esters as Salts." Tetrahedron Letters.

Sources

Validation & Comparative

A Comparative Guide to Mirabegron Intermediates: An Evaluation of a Novel Phenylacetate Route vs. Established Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mirabegron, marketed as Myrbetriq®, is a first-in-class β₃-adrenergic receptor agonist for the treatment of overactive bladder (OAB).[1][2] Its unique mechanism of action, which involves relaxing the detrusor muscle during the bladder filling phase, offers an alternative to antimuscarinic agents with a distinct side-effect profile.[3][4] The commercial success of Mirabegron has placed significant emphasis on optimizing its manufacturing process. The efficiency, cost-effectiveness, and impurity profile of the final Active Pharmaceutical Ingredient (API) are critically dependent on the chosen synthetic route and the key intermediates involved.

Numerous synthetic routes to Mirabegron have been disclosed in scientific literature and patents.[5][6][7] These pathways often revolve around a few core strategies for constructing the chiral (R)-2-amino-1-phenylethanol side chain and coupling it with the 2-aminothiazole-4-ylacetic acid moiety. This guide provides a comparative analysis of established Mirabegron intermediates against a potential, novel intermediate, Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate . We will explore the synthetic logic, potential advantages, and challenges of this alternative approach, supported by established chemical principles and comparative data from known processes.

Part 1: Established Synthetic Pathways to Mirabegron

The most common strategies for synthesizing Mirabegron begin with simple, commercially available chiral building blocks to establish the crucial stereocenter. Two dominant routes are summarized below.

The (R)-Mandelic Acid Route

This widely used approach leverages the chirality of (R)-Mandelic acid. The synthesis involves an initial amide coupling with 4-nitrophenethylamine, followed by reduction of both the amide and the nitro group to form the key intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. This intermediate is then coupled with 2-aminothiazole-4-ylacetic acid to yield Mirabegron.

Causality in Experimental Design:

  • Starting Material: (R)-Mandelic acid is a cost-effective and readily available chiral pool starting material, ensuring the final product's stereochemical purity.

  • Amide Reduction: The reduction of the intermediate amide is a critical step. Borane complexes (e.g., BH₃-THF) are often employed as they selectively reduce amides over other functional groups under relatively mild conditions, preserving the delicate chiral alcohol.

  • Nitro Reduction: The subsequent reduction of the nitro group is typically achieved via catalytic hydrogenation (e.g., Pd/C or Raney Nickel), a clean and efficient method that yields the primary amine necessary for the final coupling step.

G cluster_0 Route 1: (R)-Mandelic Acid Pathway Mandelic_Acid (R)-Mandelic Acid Amide_Intermediate (R)-N-(4-nitrophenethyl)- 2-hydroxy-2-phenylacetamide Mandelic_Acid->Amide_Intermediate EDC, HOBt Nitrophenethylamine 4-Nitrophenethylamine Nitrophenethylamine->Amide_Intermediate Amino_Alcohol_Intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino] -1-phenylethanol Amide_Intermediate->Amino_Alcohol_Intermediate 1. BH3-THF 2. Pd/C, H2 Mirabegron Mirabegron Amino_Alcohol_Intermediate->Mirabegron EDC.HCl Thiazole_Acid 2-Aminothiazole- 4-ylacetic acid Thiazole_Acid->Mirabegron

Caption: Established Mirabegron synthesis via the (R)-Mandelic Acid route.

The (R)-Styrene Oxide Route

An alternative strategy employs the enantiopure epoxide, (R)-styrene oxide. This route involves the nucleophilic ring-opening of the epoxide with an appropriately substituted phenethylamine derivative.

Causality in Experimental Design:

  • Stereospecificity: The epoxide ring-opening is a highly stereospecific Sɴ2 reaction. Using an amine nucleophile ensures the formation of the desired amino alcohol with inverted stereochemistry at one carbon and retained at the other, effectively transferring the chirality of the starting material to the product.

  • Regioselectivity: The reaction's regioselectivity is crucial. The nucleophilic attack is directed to the less sterically hindered benzylic carbon of the epoxide, leading to the desired 1-phenyl-2-aminoethanol backbone.[5] This reaction is often performed at elevated temperatures in a protic solvent like isopropanol.[5]

G cluster_1 Route 2: (R)-Styrene Oxide Pathway Styrene_Oxide (R)-Styrene Oxide Amino_Alcohol_Intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino] -1-phenylethanol Styrene_Oxide->Amino_Alcohol_Intermediate Reflux, IPA Aminophenethylamine 2-(4-Aminophenyl)ethylamine Aminophenethylamine->Amino_Alcohol_Intermediate Mirabegron Mirabegron Amino_Alcohol_Intermediate->Mirabegron EDC.HCl Thiazole_Acid 2-Aminothiazole- 4-ylacetic acid Thiazole_Acid->Mirabegron

Caption: Established Mirabegron synthesis via the (R)-Styrene Oxide route.

Part 2: A Proposed Novel Route via Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

We now evaluate a hypothetical intermediate, Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate . The core idea behind this route is to carry a latent carboxylic acid functionality (as a methyl ester) through the synthesis, which could potentially be converted to the final amide in a later step.

Proposed Synthesis

This route could logically start from Methyl 2-(4-nitrophenyl)acetate . The nitro group can be reduced to an amine, which then undergoes reductive amination with a suitable phenylglyoxal derivative, followed by stereoselective reduction to install the chiral hydroxyl group. A more plausible alternative involves building the side chain first.

A more streamlined approach would start with Methyl 2-(4-(2-aminoacetyl)phenyl)acetate . This keto-amine can undergo stereoselective reduction to form the target intermediate. The final step would be the coupling with the thiazole moiety.

Causality in Experimental Design:

  • Orthogonality: The methyl ester is generally stable to the conditions required for reductive amination and catalytic hydrogenation, providing functional group compatibility.

  • Final Step Amidation: The final step would involve the direct amidation of the methyl ester. This is challenging and less common than acid-amine coupling. It would likely require harsh conditions (high temperature, strong base) or specialized coupling agents, which could risk racemization or side reactions. A more viable path is hydrolysis of the ester to a carboxylic acid, followed by a standard EDC coupling.

G cluster_2 Proposed Route 3: Phenylacetate Pathway Phenylacetate_Start Methyl 2-(4-nitrophenyl)acetate Keto_Amine Methyl 2-(4-(2-((R)-2-hydroxy-2-phenylethyl)amino)acetyl)phenyl)acetate (Hypothetical Intermediate) Phenylacetate_Start->Keto_Amine Multi-step process Target_Intermediate Methyl 2-(4-((R)-1-amino-2-hydroxyethyl)phenyl)acetate (Target Intermediate) Keto_Amine->Target_Intermediate Stereoselective Reduction Hydrolyzed_Intermediate 2-(4-((R)-1-amino-2-hydroxyethyl)phenyl)acetic acid Target_Intermediate->Hydrolyzed_Intermediate LiOH or NaOH (Hydrolysis) Mirabegron Mirabegron Hydrolyzed_Intermediate->Mirabegron EDC.HCl Thiazole_Acid 2-Aminothiazole- 4-ylacetic acid Thiazole_Acid->Mirabegron

Caption: A hypothetical synthetic pathway for Mirabegron via a phenylacetate intermediate.

Part 3: Comparative Performance Analysis

This section objectively compares the established routes with the proposed phenylacetate pathway based on key performance metrics in pharmaceutical manufacturing.

FeatureRoute 1: (R)-Mandelic AcidRoute 2: (R)-Styrene OxideProposed Route 3: Phenylacetate
Starting Material Cost Low to moderate. (R)-Mandelic acid is a commodity.Moderate. (R)-Styrene oxide is more specialized.Moderate. Substituted phenylacetates are common.
Stereochemical Control Excellent. Chirality is set from the start.Excellent. Relies on a stereospecific Sɴ2 reaction.[5]High Risk. Requires a highly selective asymmetric reduction step, which can be challenging and expensive to develop.
Key Transformations Amide coupling, Borane reduction, Catalytic hydrogenation, Final amide coupling.Epoxide ring-opening, Final amide coupling.Nitro reduction, Reductive amination, Ester hydrolysis, Final amide coupling.
Number of Steps Relatively longer (~4-5 steps to Mirabegron).Shorter, more convergent (~3 steps to Mirabegron).Potentially long and complex due to the need to build the side-chain on the ring.
Potential Impurities Over-reduction byproducts, diastereomeric impurities if racemization occurs. Dehydroxy impurities are a known issue.[8]Regioisomeric impurities from epoxide opening at the wrong carbon.Impurities from incomplete reduction, incomplete hydrolysis, and potential side reactions during amidation.
Industrial Feasibility High. Well-established, robust, and scalable. Many patents utilize this route.[7][9]High. Also a well-documented and scalable industrial process.[6]Low to Moderate. The key challenge of stereocontrol and the extra hydrolysis step make it less efficient than established routes.

Part 4: Experimental Protocols

To provide a tangible basis for comparison, detailed protocols for a key step in an established route and a proposed step for the novel intermediate are provided.

Protocol 1: Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol (from Route 1)

This protocol is a representative synthesis based on procedures found in the literature.[7]

Objective: To synthesize the key amino alcohol intermediate via amide and nitro group reduction.

Materials:

  • (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide

  • Borane-tetrahydrofuran complex (BH₃-THF), 1M solution

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • Amide Reduction:

    • Charge a nitrogen-purged reactor with (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide (1.0 eq) and anhydrous THF (10 vol).

    • Cool the solution to 0-5 °C.

    • Slowly add BH₃-THF solution (3.0 eq) over 2 hours, maintaining the temperature below 10 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by HPLC for completion.

    • Carefully quench the reaction by the slow addition of methanol (5 vol) at 0-5 °C.

    • Concentrate the mixture under reduced pressure to remove solvents.

  • Nitro Reduction:

    • Dissolve the crude residue from the previous step in Methanol (15 vol).

    • Charge the solution to a hydrogenation reactor.

    • Carefully add 10% Pd/C catalyst (0.05 w/w). Causality: The catalyst is pyrophoric and must be handled with care, preferably wet or under an inert atmosphere.

    • Pressurize the reactor with hydrogen gas to 4-5 kg/cm ² and stir at 25-30 °C for 6-8 hours.

    • Monitor the reaction for completion by HPLC.

    • Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: Proposed Synthesis of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

This is a hypothetical protocol based on established organometallic chemistry principles for asymmetric reduction.

Objective: To synthesize the target intermediate via asymmetric reduction of a keto-precursor.

Materials:

  • Methyl 2-(4-(aminoacetyl)phenyl)acetate hydrochloride (hypothetical precursor)

  • (R)-Ru(BINAP)Cl₂ catalyst

  • 2-Propanol

  • Potassium hydroxide (KOH)

  • Hydrogen gas (H₂)

Procedure:

  • Charge a hydrogenation reactor with the keto-precursor (1.0 eq), (R)-Ru(BINAP)Cl₂ (0.005 eq), and degassed 2-propanol (20 vol).

  • Add a solution of KOH (1.1 eq) in 2-propanol. Causality: The base is required to free the amine and facilitate the catalytic cycle.

  • Pressurize the reactor with hydrogen gas to 10-15 atm.

  • Heat the reaction to 40-50 °C and stir for 24 hours.

  • Monitor the reaction for conversion and enantiomeric excess (ee%) by chiral HPLC.

  • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Neutralize the mixture with aqueous HCl.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product would then be purified via column chromatography or crystallization.

Conclusion

The synthesis of Mirabegron is a well-optimized industrial process, with established routes utilizing (R)-Mandelic acid and (R)-styrene oxide demonstrating high efficiency and robust stereochemical control. These pathways benefit from readily available starting materials and predictable, high-yielding transformations.

The analysis of a hypothetical route involving Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate reveals significant challenges that likely render it less competitive. The primary drawback is the difficulty in establishing the critical chiral center late in the synthesis. While asymmetric reduction technologies are powerful, they often require extensive optimization and expensive catalysts, and may not achieve the >99.5% ee required for pharmaceutical applications without costly chiral purification. Furthermore, the addition of an ester hydrolysis step adds process time and cost compared to the more convergent established routes.

While the exploration of novel intermediates is crucial for innovation, in the case of Mirabegron, the phenylacetate-based strategy does not appear to offer a clear advantage in terms of step economy, cost, or stereocontrol over the current, highly refined manufacturing processes. Future research in this area would need to focus on developing a highly efficient and selective asymmetric transformation to make such a route viable.

References

  • International Research Journal on Advanced Engineering and Management (IRJAEM). (2024, November 11). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. Retrieved from [Link]

  • Vedantham, R., et al. (2015). Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478. Retrieved from [Link]

  • Google Patents. (2016). WO2016024284A2 - A process for the preparation of mirabegron and its intermediates.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Mirabegron. Retrieved from [Link]

  • Google Patents. (2020). CN111072589A - Recrystallization method and preparation method of mirabegron.
  • Google Patents. (2013). CN103193730A - Synthesis method of mirabegron.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Sourcing Mirabegron Intermediates: A Guide for Pharma Buyers. Retrieved from [Link]

  • IJPPR. (2024, January 30). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. Retrieved from [Link]

  • Google Patents. (2013). CN103387500A - Preparation methods for mirabegron and intermediate thereof.
  • U.S. Food and Drug Administration. (2012, June 11). Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

  • New Drug Approvals. (2016, February 22). Mirabegron. Retrieved from [Link]

  • Sacco, E., & Bientinesi, R. (2012). Mirabegron: a safety review. Expert opinion on drug safety, 11(6), 1017–1027. [Link]

  • Wróbel, A., & Rechberger, T. (2015). Impact of mirabegron extended-release on the treatment of overactive bladder with urge urinary incontinence, urgency, and frequency. Therapeutics and clinical risk management, 11, 649–657. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Safety by Design" Approach

Handling Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (CAS: 1391318-51-6) requires more than generic laboratory compliance.[1][2] As a pharmaceutical intermediate structurally related to phenylethanolamine beta-agonists (e.g., Mirabegron precursors), this compound presents a dual hazard profile: chemical irritancy characteristic of amino-esters and potential pharmacological activity (adrenergic stimulation).[1][2]

This guide moves beyond simple compliance, establishing a containment-first architecture . Our goal is to prevent exposure events that could trigger sensitization or cardiovascular physiological responses.

Chemical Hazard Profile & Mechanistic Causality

To select the right PPE, we must understand the why behind the hazard.[2]

Molecular FeatureHazard MechanismCritical Safety Implication
Aniline Moiety Sensitization & Absorption: Aromatic amines can penetrate skin and may cause allergic contact dermatitis or systemic toxicity (methemoglobinemia risk in high doses).[1][2]Glove Permeation: Standard latex is insufficient.[2] Nitrile (minimum thickness) is non-negotiable.
Ethanolamine Chain Bioactivity: Structural similarity to norepinephrine/epinephrine.[2][3] Potential for adrenergic receptor interaction (tachycardia, vasoconstriction) if inhaled or absorbed.Respiratory Protection: Inhalation of dust is the highest risk vector.[2] Open-bench weighing is prohibited.[1][2]
Methyl Ester Hydrolysis/Irritation: Hydrolyzes to acid/alcohol on mucous membranes, causing severe eye/respiratory irritation.[2]Eye Protection: Vapors/dust will seek moisture in eyes/lungs.[2] Goggles must be tight-fitting.[1][2]

Physical State: Solid (typically pale yellow/white powder).[2][3][4] Occupational Exposure Band (OEB): Treat as OEB 3 (10–100 µg/m³) until specific toxicology data confirms otherwise.[2]

PPE Matrix: Layered Defense System

This matrix is designed for preventative redundancy . If one barrier fails, the next must hold.

Protection ZoneStandard Operation (mg to g scale)High-Risk Operation (Spill Cleanup / >10g)Technical Rationale
Respiratory Engineering Control Primary: Fume Hood (Face velocity 0.5 m/s).[1][2] PPE: N95/P2 disposable if outside enclosure.[2]PAPR (Powered Air Purifying Respirator) with HEPA cartridges or Full-Face Elastomeric Respirator (P100).[2]Dust generation during weighing is the primary vector for bioactive exposure.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil).[2]Laminate Film (Silver Shield/4H) under Nitrile.[2]Aromatic amines can permeate thin nitrile <15 mins. Double gloving provides a "breakthrough buffer."
Ocular Chemical Splash Goggles (Indirect Vent).[2] Note: Safety glasses are insufficient for powders.[2]Full-Face Shield over Goggles.[1][2]Powder fines drift around glasses. Goggles seal the ocular environment.
Body Lab Coat (Tyvek/Polypropylene) with elastic cuffs.[2] Closed-toe chemical-resistant shoes.[1][2]Tychem C Coverall (impervious to liquids/dusts) + Shoe Covers.[2]Cotton coats absorb and hold amines against the skin. Disposable synthetic coats shed dust.

Operational Protocol: The "Zero-Contact" Workflow

Phase 1: Pre-Operational Integrity Check (Self-Validating System)

Before touching the container, perform the "3-Point Check" :

  • Airflow: Verify fume hood monitor reads between 80–100 fpm (0.4–0.5 m/s). Smoke test if unsure.

  • Glove Inflation: Inflate the outer nitrile glove to check for pinholes.[2] A glove with a micro-tear is a direct exposure route.

  • Decon Station: Ensure a wash bottle of 10% Sodium Bisulfite (or dilute acetic acid) and absorbent pads are within arm's reach inside the hood.[2]

Phase 2: Weighing & Transfer (The Critical Step)

Most exposures occur here due to static-induced powder flight.[1][2]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat.

  • The "Tunnel" Method: Do not lift the powder high.[2] Transfer from the stock bottle to the balance boat keeping the spatula within 2 inches of the surface.

  • Solvation: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) immediately after weighing.[2] Handling the solution is safer than handling the dust.

Phase 3: Waste & Deactivation[2]
  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogen-Free Organic" streams.

  • Decontamination: Wipe surfaces with methanol followed by soapy water.[2]

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic Tree

Caption: Decision matrix for selecting PPE based on operational scale and physical state.

PPE_Logic Start Start: Handling Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale Scale of Operation? Solid->Scale PPE_Liquid LIQUID HANDLING: Fume Hood Single Nitrile (Change if splashed) Safety Glasses w/ Side Shields Liquid->PPE_Liquid Small < 1 gram Scale->Small Large > 1 gram Scale->Large PPE_Level1 LEVEL 1 PPE: Fume Hood + N95 Double Nitrile Gloves Splash Goggles Lab Coat Small->PPE_Level1 PPE_Level2 LEVEL 2 PPE: Powder Containment Hood / Isolator Double Nitrile (Long Cuff) Tyvek Sleeves Large->PPE_Level2

[1][2]

Figure 2: The "Tunnel Transfer" Workflow

Caption: Operational workflow to minimize dust generation during weighing.

Workflow Prep 1. Prep Area (Anti-static gun, Solvent pre-weighed) Open 2. Open Container (Only inside Hood) Prep->Open Check Airflow Transfer 3. Tunnel Transfer (Keep spatula low) Open->Transfer Slow Movement Dissolve 4. Immediate Solvation (Convert dust to liquid) Transfer->Dissolve Critical Step Clean 5. Wet Wipe Down (Methanol -> Water) Dissolve->Clean Secure Waste

Emergency Response Plan

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert: Watch for delayed signs of wheezing (sensitization).[2]

  • Skin Contact:

    • Drench: Wash with copious soap and water for 15 minutes.[2]

    • Do NOT use alcohol for skin cleanup (it enhances absorption of the amine).

    • Discard: Contaminated leather shoes must be discarded (cannot be decontaminated).[2]

  • Eye Contact: Flush for 15 minutes. Lift eyelids. Consult an ophthalmologist immediately due to the alkaline nature of amines.

References

  • BLD Pharm. (2025).[2] SDS for Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate (CAS 1391318-51-6). Retrieved from

  • National Institutes of Health (PubChem). (2025).[2] Phenylethanolamine Compound Summary. Retrieved from [1]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Phenylethanolamine Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[5][6] Laboratory Safety Guidance: Handling Aromatic Amines. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.